3-(2-Phenoxyethoxy)propan-1-amine
Description
3-(2-Phenoxyethoxy)propan-1-amine is a secondary amine characterized by a propane backbone substituted with a phenoxyethoxy group (–O–C6H5–O–CH2CH2–) at the third carbon. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (approximated based on structural analogs) .
Synthesis routes for such amines often involve reductive alkylation or nucleophilic substitution.
Properties
CAS No. |
6903-18-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2-phenoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 |
InChI Key |
WQFCFMPMUNOOTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOCCCN |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCCN |
Other CAS No. |
6903-18-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenoxy and Phenoxyethoxy Derivatives
- Key Differences: The trifluoroethoxy group in the second compound increases electronegativity and resistance to oxidative metabolism compared to the non-fluorinated phenoxyethoxy analog.
Alkoxy Chain Variations
- Shorter chains (e.g., methoxy) balance solubility and permeability.
Fluorinated Derivatives
- Key Differences: Difluoroethoxy groups provide greater steric and electronic effects than monofluoro analogs, influencing receptor binding and in vivo clearance rates. highlights that fluorinated propan-1-amine derivatives, such as N-(3-[18F]fluorobenzyl)propan-1-amine, exhibit superior brain clearance in imaging studies compared to non-fluorinated analogs .
Heterocyclic and Aromatic Substituted Derivatives
- Key Differences : Bulky aromatic groups (e.g., naphthyloxy in D01) enhance binding to hydrophobic pockets in proteins, while heterocycles (e.g., piperazinyl) introduce hydrogen-bonding capabilities. D01’s dual activity underscores the importance of balanced hydrophobicity and electronic effects in multitarget drugs .
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